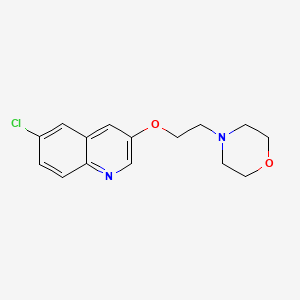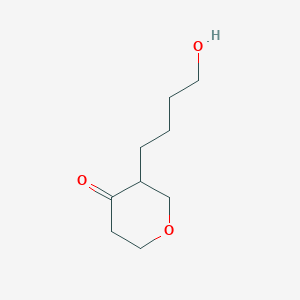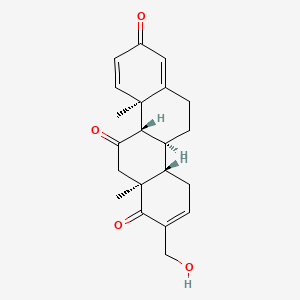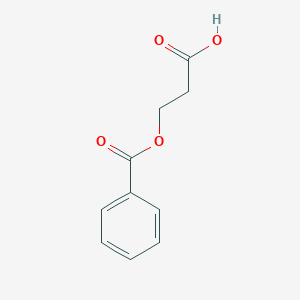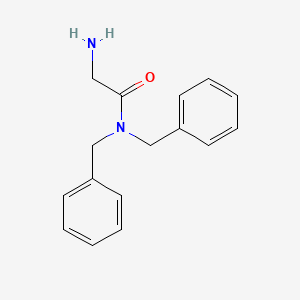![molecular formula C12H10N2O3 B13862737 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoindole core and a pyrrolidinyl group. Its molecular formula is C12H10N2O3, and it has a molecular weight of 230.22 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with L-proline. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Isoindole-1,3(2H)-dione: Shares the isoindole core but lacks the pyrrolidinyl group.
Piperidine Derivatives: Similar in structure but contain a piperidine ring instead of a pyrrolidinyl group.
Uniqueness
2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the isoindole core and the pyrrolidinyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[(3S)-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N2O3/c15-10-9(5-6-13-10)14-11(16)7-3-1-2-4-8(7)12(14)17/h1-4,9H,5-6H2,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
MPQRVDQIKPBWMY-VIFPVBQESA-N |
Isomerische SMILES |
C1CNC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O |
Kanonische SMILES |
C1CNC(=O)C1N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)



![Methyl3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B13862681.png)
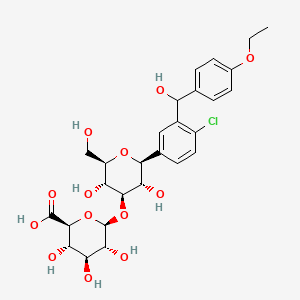
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
